molecular formula C8H6BrN3 B11882257 2-Bromo-1,5-naphthyridin-4-amine

2-Bromo-1,5-naphthyridin-4-amine

Cat. No.: B11882257
M. Wt: 224.06 g/mol
InChI Key: JOGKZQNIMCVZPT-UHFFFAOYSA-N
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Description

2-Bromo-1,5-naphthyridin-4-amine is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are characterized by a fused ring system containing two nitrogen atoms. The presence of a bromine atom at the 2-position and an amine group at the 4-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,5-naphthyridin-4-amine typically involves the bromination of 1,5-naphthyridine derivatives. One common method is the Gould-Jacobs reaction, which involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the 1,5-naphthyridine skeleton . The bromination can then be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,5-naphthyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted naphthyridines depending on the nucleophile used.

    Oxidation Products: Naphthyridine N-oxides.

    Reduction Products: Dihydronaphthyridines.

    Cross-Coupling Products: Biaryl or styryl derivatives.

Scientific Research Applications

2-Bromo-1,5-naphthyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1,5-naphthyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the amine group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: The parent compound without the bromine and amine substituents.

    2-Chloro-1,5-naphthyridin-4-amine: Similar structure with a chlorine atom instead of bromine.

    2-Bromo-1,8-naphthyridin-4-amine: Isomer with the nitrogen atoms in different positions.

Uniqueness

2-Bromo-1,5-naphthyridin-4-amine is unique due to the specific positioning of the bromine and amine groups, which can significantly influence its reactivity and biological activity compared to other naphthyridine derivatives .

Properties

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

2-bromo-1,5-naphthyridin-4-amine

InChI

InChI=1S/C8H6BrN3/c9-7-4-5(10)8-6(12-7)2-1-3-11-8/h1-4H,(H2,10,12)

InChI Key

JOGKZQNIMCVZPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CC(=N2)Br)N)N=C1

Origin of Product

United States

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